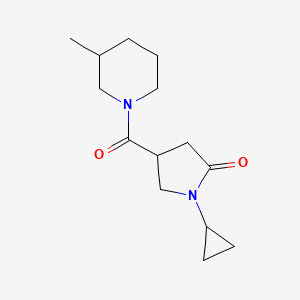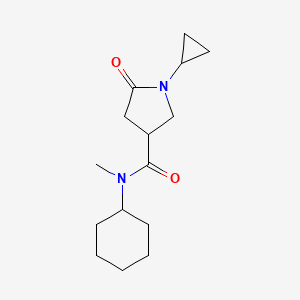
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter in the central nervous system that plays a crucial role in regulating neuronal excitability. The inhibition of GABA transaminase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include increased neuronal inhibition, reduced neuronal excitability, and decreased neurotransmitter release. N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system. However, one limitation of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential in some applications.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the use of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in a variety of neurological and psychiatric disorders.
Métodos De Síntesis
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with ethyl 2-oxocyclohexanecarboxylate, followed by reaction with cyclopropylmethylamine and subsequent hydrolysis. Alternatively, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a one-pot reaction of cyclohexylamine, cyclopropylmethylamine, and ethyl 2-oxocyclohexanecarboxylate.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16(12-5-3-2-4-6-12)15(19)11-9-14(18)17(10-11)13-7-8-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMNWQVNNPJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
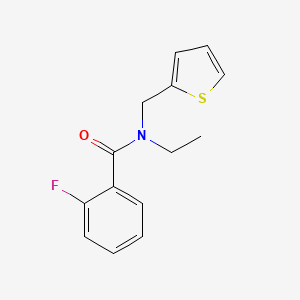
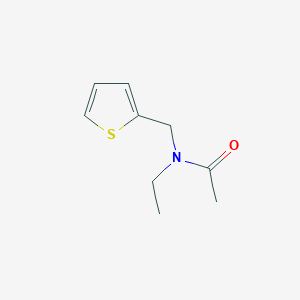
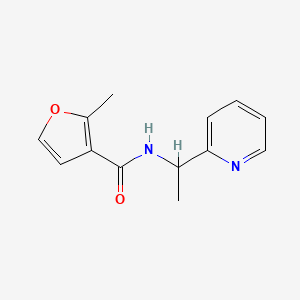
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
